molecular formula C21H26N2OS2 B028239 Thioridazine 5-Sulfoxide CAS No. 7776-05-8

Thioridazine 5-Sulfoxide

Cat. No. B028239
CAS RN: 7776-05-8
M. Wt: 386.6 g/mol
InChI Key: XLDFFVBQCMLXIE-UHFFFAOYSA-N
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Description

Thioridazine 5-Sulfoxide is a derivative of Thioridazine, a phenothiazine antipsychotic used to treat schizophrenia and generalized anxiety disorder . Thioridazine was withdrawn worldwide in 2005 due to its association with cardiac arrhythmias .


Synthesis Analysis

Thioridazine can be transformed into Thioridazine 5-Sulfoxide through the process of sulfoxidation . This process was observed in a study where Thioridazine was biotransformed by endophytic fungi . The sulfur of the phenothiazinic ring (position 5) was oxidized, yielding Thioridazine 5-Sulfoxide . Another study showed that Thioridazine could be irradiated with 266 nm pulsed laser radiation to fight antibiotic resistance .


Molecular Structure Analysis

The molecular formula of Thioridazine 5-Sulfoxide is C21H26N2OS2 . It contains a total of 55 bonds, including 29 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 sulfide, and 1 sulfoxide .


Chemical Reactions Analysis

Thioridazine undergoes a chemical reaction where the sulfur of the phenothiazinic ring (position 5) is oxidized, yielding Thioridazine 5-Sulfoxide . This reaction was observed to occur more frequently and in higher ratios during the biotransformation of Thioridazine by endophytic fungi .


Physical And Chemical Properties Analysis

Thioridazine 5-Sulfoxide has a molecular weight of 386.57 . Its melting point ranges from 117-126°C .

Scientific Research Applications

Anti-Staphylococcal Activity

Thioridazine 5-Sulfoxide (TZ) has been studied for its anti-staphylococcal activity. It has been observed that laser-irradiated TZ shows enhanced antimicrobial activity against Gram-positive bacteria, which is higher than the effects of ciprofloxacin for methicillin- and ciprofloxacin-resistant Staphylococcus aureus . This suggests that TZ and its photoproducts could be used in the treatment of infectious diseases produced by antibiotic-resistant Gram-positive bacteria .

Inhibition of Penicillin-Binding Proteins

Molecular docking studies have shown that sulforidazine, a photoproduct of TZ, can inhibit Penicillin-binding proteins PBP and PBPa. This mechanism of action is particularly effective against Staphylococcus aureus and MRSA strains . This indicates a potential use of TZ in combating antibiotic resistance.

Antimicrobial Agent

TZ has been considered as a multi-purpose drug that could be repurposed as an antimicrobial agent . It has been observed to present antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Drug Metabolism Studies

Thioridazine 5-Sulfoxide has been detected in serum and urine from rats and patients following chronic thioridazine administration . The isolation and identification of each pair of isomers was done by thin layer chromatography, high pressure liquid chromatography, and mass spectrometry . This suggests that TZ could be used in drug metabolism studies.

Anti-Tuberculosis Agent

TZ has been considered for use as an anti-tuberculosis agent . This suggests a potential application of TZ in the treatment of tuberculosis.

Anti-Inflammatory Agent

TZ has also been considered for use as an anti-inflammatory agent . This suggests a potential application of TZ in the treatment of inflammatory diseases.

Anti-Tumoral Agent

TZ has been considered for use as an anti-tumoral agent . This suggests a potential application of TZ in the treatment of cancer.

8. Combination Therapy for Acute Myeloid Leukemia (AML) A phase 1 trial has evaluated the combination of thioridazine and cytarabine in the treatment of older patients with relapsed or refractory AML . The study found that intermediate-dose cytarabine can be safely combined with TZ at 50 mg every 6 hours . This suggests a potential application of TZ in the treatment of AML.

properties

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDFFVBQCMLXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998951
Record name 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioridazine 5-Sulfoxide

CAS RN

7776-05-8
Record name Thioridazine-5-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIORIDAZINE 5-SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI69B9MW63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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